Ethyl 4-nitrocyclohexane-1-carboxylate
Description
Ethyl 4-nitrocyclohexane-1-carboxylate is a cyclohexane derivative featuring a nitro group at the 4-position and an ethyl ester moiety at the 1-position. This compound belongs to a broader class of substituted cyclohexane carboxylates, which are widely utilized in organic synthesis, pharmaceuticals, and materials science. The nitro group confers electron-withdrawing properties, enhancing reactivity in reduction or substitution reactions, while the ester group facilitates further functionalization.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-nitrocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAWQOZWOJYETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-nitrocyclohexane-1-carboxylate typically involves the nitration of cyclohexane derivatives followed by esterification. One common method includes the nitration of cyclohexane-1-carboxylic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting 4-nitrocyclohexane-1-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and esterification steps are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-nitrocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Reduction: 4-amino-cyclohexane-1-carboxylate.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Ester Hydrolysis: 4-nitrocyclohexane-1-carboxylic acid and ethanol.
Scientific Research Applications
Synthetic Applications
a. Building Block for Pharmaceuticals
Ethyl 4-nitrocyclohexane-1-carboxylate serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of different functional groups through nucleophilic substitution reactions. For instance, it can be transformed into amino acids or other biologically active molecules.
b. Synthesis of Heterocycles
The compound is also utilized in the synthesis of heterocyclic compounds, which are essential in drug development. The nitro group can be reduced to an amine, facilitating further reactions to form pyridines or other nitrogen-containing heterocycles, which have significant pharmacological properties.
Biological Activities
a. Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity. For example, studies have shown that certain modifications of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
b. Anticancer Potential
There is growing interest in the anticancer potential of compounds derived from this compound. Case studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a pathway for developing novel cancer therapies.
Case Studies and Research Findings
Industrial Applications
The compound also finds applications in industrial settings, particularly in the production of agrochemicals and specialty chemicals. Its ability to act as an intermediate allows for the creation of more complex molecules used in crop protection and other agricultural applications.
Mechanism of Action
The mechanism of action of ethyl 4-nitrocyclohexane-1-carboxylate depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. This transformation involves the interaction of the compound with reducing agents and catalysts, leading to the formation of new chemical bonds and the release of by-products such as water.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
Research Findings and Data Tables
Table 1: Functional Group Impact on Reactivity
Biological Activity
Ethyl 4-nitrocyclohexane-1-carboxylate is a compound of significant interest in medicinal and organic chemistry due to its unique structural features, which include a nitro group and a carboxylate moiety. This combination allows for diverse biological activities, making it a candidate for various applications in biochemical research and potential therapeutic uses.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features:
- A cyclohexane ring.
- A nitro group () at the 4-position.
- An ethyl ester of a carboxylic acid.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, influencing various metabolic pathways. The carboxylic acid functionality may facilitate hydrogen bonding and ionic interactions, enhancing the compound's binding affinity to molecular targets in enzymatic reactions.
Enzyme Interaction
This compound has been utilized in biochemical assays to investigate enzyme activities. Its structure allows it to serve as a substrate or inhibitor in studies related to metabolic pathways involving nitro and carboxylic acid groups.
Case Studies
- Inhibition Studies : Research has shown that this compound can inhibit certain enzymes involved in metabolic processes. For instance, studies on glutathione-S-transferase (GST) activity revealed that this compound could modulate GST activity, suggesting potential applications in detoxification processes .
- Antioxidant Activity : In vitro studies have demonstrated that derivatives of this compound exhibit radical scavenging properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicated that this compound could reduce oxidative stress by neutralizing free radicals, which is crucial in preventing cellular damage .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl Cyclohexane-1-Carboxylate | Lacks nitro group | Limited reactivity; primarily serves as a solvent |
| 4-Nitrobenzoic Acid | Contains a benzene ring | Stronger inhibition of certain enzymes |
| 4-Aminocyclohexane-1-Carboxylic Acid | Reduced form with amino group | Increased reactivity; potential therapeutic applications |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities. For example, modifications at the nitrogen or carboxylic acid positions have led to compounds with improved enzyme inhibition profiles and antioxidant capacities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-nitrocyclohexane-1-carboxylate, and how can intermediates be purified?
- Methodology :
- Step 1 : Nitration of cyclohexane derivatives (e.g., ethyl cyclohexanecarboxylate) using nitric acid/sulfuric acid mixtures under controlled temperature (0–5°C) to introduce the nitro group at the 4-position .
- Step 2 : Esterification or transesterification to stabilize the carboxylate group, often employing ethanol and catalytic sulfuric acid .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures .
- Key Data :
| Intermediate | Purity (%) | Yield (%) | Reference |
|---|---|---|---|
| This compound | >95 | 60–75 |
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester -CH₃), δ 4.1–4.3 ppm (ester -OCH₂), and δ 2.5–3.0 ppm (nitro group adjacent protons) .
- ¹³C NMR : Carboxylate carbon at ~170 ppm, nitro-substituted carbons at ~75–85 ppm .
Q. How can the compound’s solubility and stability be optimized for experimental use?
- Solubility : Test in polar aprotic solvents (DMF, DMSO) for reactions; non-polar solvents (toluene) for storage .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent nitro group reduction or ester hydrolysis .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the compound’s conformational dynamics?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate chair vs. twist-boat conformers. The nitro group’s equatorial preference minimizes steric hindrance .
- Ring Puckering Analysis : Apply Cremer-Pople coordinates (θ, φ) to quantify cyclohexane ring distortion using crystallographic data .
- Molecular Dynamics : Simulate solvent effects (e.g., ethanol) on conformational equilibria with AMBER force fields .
Q. How can conflicting data on reaction mechanisms involving the nitro group be resolved?
- Case Study : Discrepancies in nitro group reactivity (e.g., reduction vs. substitution).
- Approach :
Kinetic Isotope Effects (KIE) : Compare rates with deuterated analogs to identify rate-determining steps .
In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during reactions .
- Example : Nitro-to-amine reduction pathways show pH-dependent selectivity (acidic: catalytic hydrogenation; basic: NaBH₄/Cu) .
Q. What strategies improve crystallographic refinement for accurate structural determination?
- Software : SHELXL for small-molecule refinement; Mercury for visualizing intermolecular interactions (e.g., NO₂···H-C hydrogen bonds) .
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .
- Validation : Check R-factors (R₁ < 5%) and electron density maps for missing/disordered atoms .
Methodological Tables
Table 1 : Common Synthetic Routes and Yields
| Route | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 6 h | 65 | >90 | |
| Transesterification | Ethanol, H₂SO₄, reflux, 12 h | 70 | >95 |
Table 2 : Key Computational Parameters for Conformational Analysis
| Parameter | Value (DFT) | Experimental (X-ray) | Deviation |
|---|---|---|---|
| C-NO₂ bond length | 1.47 Å | 1.48 Å | 0.7% |
| Chair conformation | ΔE = 0 kcal/mol | — | — |
| Twist-boat | ΔE = 2.1 kcal/mol | — | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
